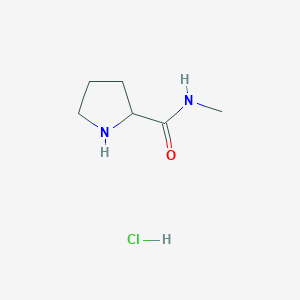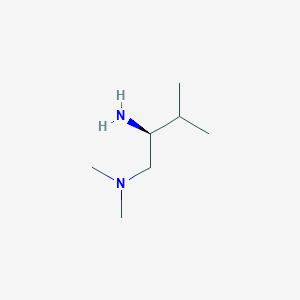
N-methylpyrrolidine-2-carboxamide hydrochloride
Descripción general
Descripción
N-methylpyrrolidine-2-carboxamide hydrochloride, also known as NMP, is a chemical compound widely used in scientific research. It is a cyclic amide that is soluble in water and organic solvents, making it a versatile compound for various applications. NMP is commonly used as a solvent, a reagent, and a catalyst in chemical reactions. It is also used as a stabilizer for some polymers and resins. In
Aplicaciones Científicas De Investigación
1. Cancer Treatment Research
N-methylpyrrolidine-2-carboxamide hydrochloride derivatives have been explored for their potential in cancer treatment. For instance, a specific compound, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), has shown promise as a Poly(ADP-ribose) polymerase (PARP) inhibitor in cancer therapies. This compound exhibits high enzyme potency and cellular potency, making it a candidate for human clinical trials (Penning et al., 2009).
2. Neurologic and Psychiatric Research
In the field of neurology and psychiatry, benzamides derived from this compound have been synthesized and evaluated for their neuroleptic activity. One such compound, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, demonstrated significant activity in inhibiting stereotyped behavior in rats, indicating its potential as a treatment for psychosis (Iwanami et al., 1981).
3. Antibiotic Research
The compound has been identified as a key impurity in the hydrolysis of cefepime hydrochloride, a β-lactam antibiotic. Analytical methods have been developed to quantify N-methylpyrrolidine in cefepime, highlighting the importance of monitoring this compound in pharmaceutical quality control (Page et al., 2014).
4. Organic Chemistry and Synthesis
This compound derivatives have been utilized in various organic synthesis applications. For example, N-methylpyrrolidin-2-one hydrotribromide has been used as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids (Joseph et al., 2007). Additionally, (S)-N-methylpyrrolidine-2-carboxylate has been employed as an efficient ligand in the copper-catalyzed N-arylation of amides (Wang et al., 2010).
5. Drug Discovery and Development
This compound has been integral in the discovery and development of new drugs. An example includes the synthesis of 2-(Het)arylpyrrolidine derivatives and evaluation of their anticancer and anti-biofilm activity, demonstrating its potential in both cancer treatment and antibacterial applications (Smolobochkin et al., 2019).
Propiedades
IUPAC Name |
N-methylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQAIVKHRVEJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(2-Chloro-6-fluorobenzyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane chloride](/img/structure/B3043337.png)
![5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one](/img/structure/B3043338.png)

![Methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate](/img/structure/B3043341.png)
![2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile](/img/structure/B3043342.png)

